molecular formula C9H7NO3 B3166710 4-nitro-1H-inden-2(3H)-one CAS No. 913297-09-3

4-nitro-1H-inden-2(3H)-one

Cat. No. B3166710
CAS RN: 913297-09-3
M. Wt: 177.16 g/mol
InChI Key: AZJBBXINNYUQEO-UHFFFAOYSA-N
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Description

4-nitro-1H-inden-2(3H)-one is an organic compound with the chemical formula C9H5NO3. It is a yellow crystalline solid that is primarily used in scientific research. The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-nitro-1H-inden-2(3H)-one varies depending on its application. In the case of its anticancer properties, the compound inhibits the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells.
In materials science, the compound undergoes reversible photoisomerization, which allows it to switch between two different conformations. This property makes it a promising candidate for use in optoelectronic devices.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the case of its anticancer properties, the compound induces apoptosis in cancer cells. This can lead to tumor regression and improved patient outcomes.
In materials science, the compound's ability to undergo reversible photoisomerization allows it to act as a molecular switch. This property can be used to control the properties of optoelectronic devices.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-nitro-1H-inden-2(3H)-one in lab experiments is its ability to act as a molecular switch. This property makes it a promising candidate for use in optoelectronic devices. Additionally, the compound's anticancer properties make it a potential candidate for use in cancer therapy.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cell lines, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-nitro-1H-inden-2(3H)-one. One potential direction is to investigate its use as a photosensitizer in photodynamic therapy. Another potential direction is to study its potential use as a molecular switch in optoelectronic devices. Additionally, further research could be conducted to determine the compound's potential toxicity and to identify any potential side effects.

Scientific Research Applications

4-nitro-1H-inden-2(3H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, the compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
In materials science, this compound has been investigated for its ability to act as a molecular switch. The compound can undergo reversible photoisomerization, which makes it a promising candidate for use in optoelectronic devices.

properties

IUPAC Name

4-nitro-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-4-6-2-1-3-9(10(12)13)8(6)5-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBBXINNYUQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679627
Record name 4-Nitro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913297-09-3
Record name 4-Nitro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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